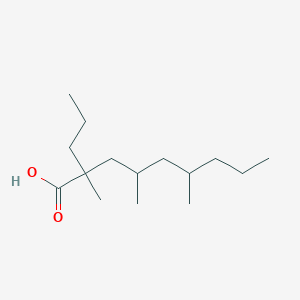
2,4,6-Trimethyl-2-propylnonanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethyl-2-propylnonanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by its unique structure, which includes three methyl groups and a propyl group attached to a nonanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-2-propylnonanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a nonanoic acid derivative with appropriate alkyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the carboxylic acid, followed by the addition of the alkyl halides to introduce the methyl and propyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, catalytic methods may be employed to enhance the reaction efficiency and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethyl-2-propylnonanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,6-Trimethyl-2-propylnonanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of metabolic pathways involving fatty acids.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-2-propylnonanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the methyl and propyl groups can affect the compound’s hydrophobicity, impacting its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trimethylheptanoic acid
- 2,4,6-Trimethyloctanoic acid
- 2,4,6-Trimethyldecanoic acid
Uniqueness
2,4,6-Trimethyl-2-propylnonanoic acid is unique due to its specific arrangement of methyl and propyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
62179-60-6 |
|---|---|
Molecular Formula |
C15H30O2 |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
2,4,6-trimethyl-2-propylnonanoic acid |
InChI |
InChI=1S/C15H30O2/c1-6-8-12(3)10-13(4)11-15(5,9-7-2)14(16)17/h12-13H,6-11H2,1-5H3,(H,16,17) |
InChI Key |
KJAIAMDOGBLFDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(C)CC(C)(CCC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


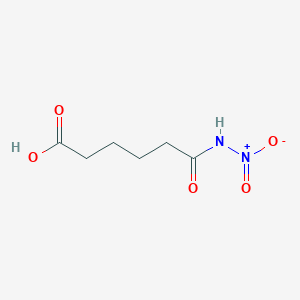
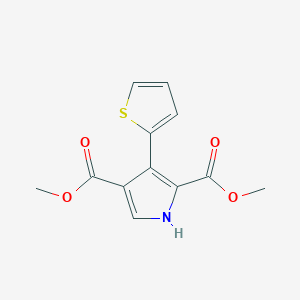
![3-[(E)-(Hydrazinylmethylidene)amino]-D-alanine](/img/structure/B14547628.png)
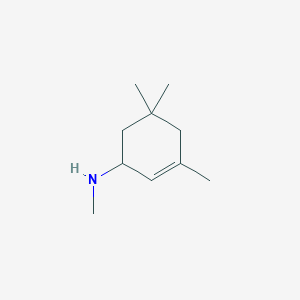
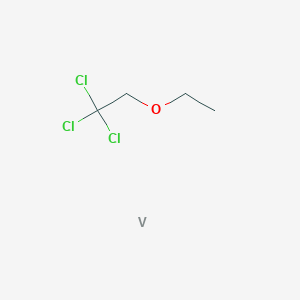
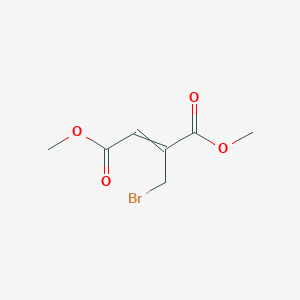
![4-Nitrophenyl 4-[(4-aminopentanoyl)amino]pentanoate](/img/structure/B14547643.png)
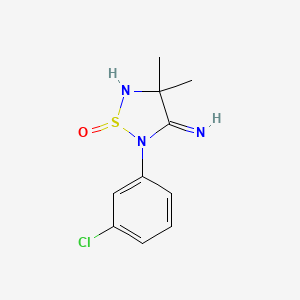
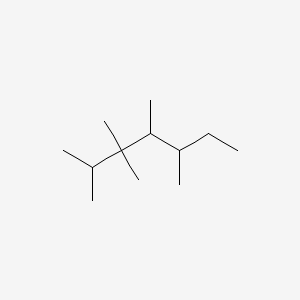
![2-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]benzonitrile](/img/structure/B14547671.png)
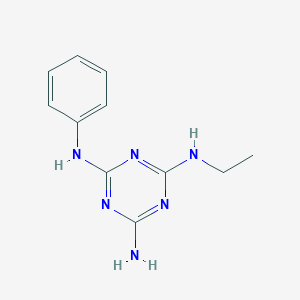


![N-{2-[4-(Dimethylamino)phenyl]ethyl}-3,5-dinitrobenzamide](/img/structure/B14547687.png)
